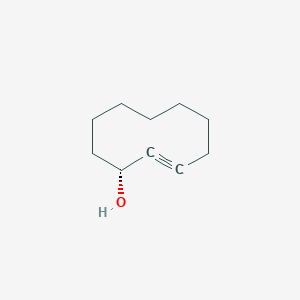

(1R)-Cyclodec-2-yn-1-ol

Description

Structure

3D Structure

Properties

CAS No. |

340154-42-9 |

|---|---|

Molecular Formula |

C10H16O |

Molecular Weight |

152.23 g/mol |

IUPAC Name |

(1R)-cyclodec-2-yn-1-ol |

InChI |

InChI=1S/C10H16O/c11-10-8-6-4-2-1-3-5-7-9-10/h10-11H,1-6,8H2/t10-/m1/s1 |

InChI Key |

ZFCBSVNUTLKJIV-SNVBAGLBSA-N |

Isomeric SMILES |

C1CCCC#C[C@@H](CCC1)O |

Canonical SMILES |

C1CCCC#CC(CCC1)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1r Cyclodec 2 Yn 1 Ol and Analogous Cyclic Alkynols

Strategies for Enantioselective Synthesis of (1R)-Cyclodec-2-yn-1-ol

The creation of chiral cyclic alkynols necessitates precise control over the spatial arrangement of atoms. Enantioselective synthesis strategies are therefore paramount. Asymmetric catalysis, in particular, has emerged as a powerful tool, enabling the production of specific enantiomers of a chiral product.

Asymmetric Catalysis in Chiral Cyclic Alkynol Formation

Asymmetric catalysis utilizes chiral catalysts to direct a chemical reaction towards the formation of a particular enantiomer. In the context of chiral cyclic alkynol synthesis, this involves the use of transition metal complexes with chiral ligands to facilitate cyclization and other bond-forming reactions with high enantioselectivity.

Transition metals, with their diverse reactivity, are at the forefront of asymmetric catalysis. Metals such as ruthenium, gold, palladium, and iridium, when coordinated with chiral ligands, can create a chiral environment that influences the stereochemical outcome of a reaction.

Transition Metal-Catalyzed Asymmetric Cyclization Reactions

Ruthenium-Catalyzed Cycloisomerizations of Alcohol-Tethered Alkynes

Ruthenium catalysts have demonstrated significant utility in the cycloisomerization of alcohol-tethered alkynes, providing a direct route to cyclic ethers and lactones. Cationic ruthenium complexes, such as [CpRu(CH3CN)3]PF6, are effective in catalyzing the cycloisomerization of a variety of diynols to produce five- and six-membered rings. nih.govorganic-chemistry.org These reactions proceed under mild conditions and tolerate a range of functional groups. organic-chemistry.org

The mechanism of these cycloisomerizations is believed to involve the formation of a ruthenium vinylidene intermediate, which then undergoes nucleophilic attack by the tethered alcohol. The choice of ligand and ruthenium precursor can influence the efficiency and selectivity of the reaction. While much of the early work focused on diastereoselectivity, more recent studies have explored enantioselective variants. For instance, the use of chiral ligands in ruthenium-catalyzed C-C coupling reactions with diols has been shown to produce lactones with high enantioselectivity. nih.gov

Table 1: Selected Examples of Ruthenium-Catalyzed Cycloisomerization and Coupling Reactions

| Substrate | Catalyst System | Product Type | Yield (%) | Enantiomeric Excess (ee %) |

| Arylpropyne and 1,4-butanediol | RuHCl(CO)(PPh3)3 / SL-J009-1 / KI | Lactone | High | Up to 95% |

| 1,6- and 1,7-Enynes | [CpRu(CH3CN)3]PF6 | Cyclic 1,4-dienes | Good | Not reported |

| Diynols | [CpRu(CH3CN)3]PF6 | Dienones/Dienals | Good | Not applicable |

Gold(I)-Catalyzed Cascade Addition/Cyclization Methodologies

Gold(I) catalysts have emerged as powerful tools for the activation of alkynes towards nucleophilic attack, enabling a variety of cascade reactions. rsc.orgnih.gov These reactions are characterized by their mild conditions and high functional group tolerance. In the context of chiral cyclic alkynol synthesis, gold(I)-catalyzed cascade reactions of enynes and related substrates have been developed to produce complex polycyclic structures with high enantioselectivity. rsc.org

For example, the gold(I)-catalyzed cycloisomerization of N-tethered indole- and dihydropyrrole-arylpropargyl substrates can lead to the formation of intricate polycyclic N-heterocycles with enantioselectivities up to 93% ee. rsc.org Furthermore, H-bonded counterion-directed catalysis using a combination of an achiral gold(I) complex and a chiral silver(I) salt has been successfully applied to the enantioselective tandem cycloisomerization-addition to 2-alkynyl enones, yielding bicyclic furans in good yields and high enantiomeric ratios. nih.gov

Table 2: Examples of Gold(I)-Catalyzed Enantioselective Cyclization Reactions

| Substrate | Catalyst System | Product Type | Yield (%) | Enantiomeric Ratio (er) / ee (%) |

| 2-Alkynyl enones with various nucleophiles | Phosphinosquaramide Au(I)Cl / Chiral Ag(I) phosphoramidate | Bicyclic furans | 59-96% | 62:38 to 95:5 er |

| N-tethered indole-arylpropargyl substrates | Gold(I) complex with chiral ligand | Polycyclic N-heterocycles | Good | Up to 93% ee |

Palladium-Catalyzed Asymmetric Allylic Alkylation for Quaternary Stereocenter Introduction

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a cornerstone of modern asymmetric synthesis, providing a reliable method for the construction of stereocenters. rsc.orgsemanticscholar.org This methodology is particularly powerful for the creation of all-carbon quaternary stereocenters, which are prevalent in many natural products and biologically active molecules. semanticscholar.orgnih.gov The reaction typically involves the use of a palladium precursor and a chiral ligand, which together form a chiral catalyst that can differentiate between the two enantiotopic faces of a nucleophile or the two termini of a π-allyl palladium intermediate.

The Stoltz group has extensively developed the use of palladium catalysis with chiral phosphinooxazoline (PHOX) ligands for the asymmetric alkylation of various substrates, achieving high enantioselectivities. semanticscholar.org For instance, the alkylation of lactams and imides has been shown to proceed with exceptionally high levels of enantiocontrol. semanticscholar.org A significant advancement in this area is the two-fold Pd-catalyzed decarboxylative allylic alkylation (Pd-DAAA) to construct two vicinal all-carbon quaternary stereocenters in a diastereo- and enantioselective manner. nih.gov

Table 3: Selected Examples of Palladium-Catalyzed Asymmetric Allylic Alkylation

| Nucleophile/Substrate | Catalyst System | Product Feature | Yield (%) | Enantiomeric Excess (ee %) |

| Oxindole dienol dicarbonate | Pd2(dba)3•CHCl3 / Chiral ligand | Vicinal quaternary stereocenters | 96% | 91% |

| Isoquinolinedione derivatives | Palladium catalyst with chiral ligand | Quaternary carbon stereocenter | Excellent | High |

| Acyclic ketone enolates | Pd2(dba)3 / Chiral ligand | α-tertiary stereogenic center | Excellent | Up to 97% |

| Isoxazol-5(4H)-ones with MBH carbonates | Chiral phosphine (B1218219) catalyst | All-carbon quaternary stereocenters | 55-96% | 75-90% |

Iridium(I)-Catalyzed Olefin Isomerization-Claisen Rearrangements

Iridium(I) catalysts have been instrumental in the development of tandem reaction sequences that combine olefin isomerization with other transformations. A notable example is the iridium(I)-catalyzed olefin isomerization integrated with a Claisen rearrangement. nih.gov This strategy allows for the highly stereoselective synthesis of complex acyclic and cyclic molecules from readily available starting materials.

The process typically begins with the iridium(I)-catalyzed isomerization of a di(allyl) ether to an allyl vinyl ether, which then undergoes a thermal rsc.orgrsc.org-sigmatropic rearrangement (Claisen rearrangement) with high diastereoselectivity. nih.gov This methodology has been successfully applied to the synthesis of syn-2,3-dialkyl-4-pentenal derivatives. nih.gov More recently, an iridium-catalyzed asymmetric cascade allylation/retro-Claisen reaction of β-diketones has been developed, affording functionalized chiral 3-hydroxymethyl pentenal derivatives in good yields and with excellent enantioselectivities. acs.org

Table 4: Examples of Iridium(I)-Catalyzed Tandem Reactions

| Substrate | Catalyst System | Product Type | Yield (%) | Enantiomeric Excess (ee %) / Diastereoselectivity |

| Bis(allyl) ethers | Iridium(I) complex | syn-2,3-dialkyl-4-pentenal derivatives | Good | High diastereoselectivity |

| β-Diketones with VEC | Iridium catalyst | Chiral 3-hydroxymethyl pentenal derivatives | Good | Excellent enantioselectivities |

| Alkenyl ω-ene cyclopropanes | [Ir(COD)Cl]2 / PCy3 / NaBArF4 | Complex annulenes | Good | Single diastereomers |

Copper-Catalyzed Borylation Reactions Towards Chiral Allylic Alcohols

Copper-catalyzed borylation has emerged as a powerful method for preparing chiral allylboron compounds, which are valuable intermediates for the stereoselective synthesis of homoallylic and allylic alcohols. acs.org This approach often involves the reaction of an allylic carbonate or alcohol with a diboron (B99234) reagent in the presence of a copper(I) catalyst. acs.orgacs.org The reaction's utility lies in its ability to selectively introduce a boryl group, which can then be oxidized to the desired alcohol with high stereochemical fidelity.

A key feature of this methodology is the γ-selective and stereospecific substitution of allylic carbonates. The reaction proceeds with complete α-to-γ chirality transfer in an anti-stereochemical fashion. This means that an optically active allylic carbonate will produce an optically active allylboronate with a boron-substituted stereogenic center, effectively transferring the initial chirality of the starting material to the product. acs.org

Recent advancements have expanded this methodology to the direct borylation of propargylic alcohols, which are precursors to allylic systems. organic-chemistry.orgnih.gov These reactions can yield vinyl-, allyl-, and (E)-2-boryl allylboronates under mild conditions, often using commercially available copper catalysts like Cu(OAc)₂ with ligands such as Xantphos. nih.gov Mechanistic studies suggest the involvement of an insertion-elimination-type reaction followed by borylcupration of an allenyl boronate intermediate. organic-chemistry.orgnih.gov The versatility of this method allows for the synthesis of a broad scope of functionalized allylboronates, which are direct precursors to chiral allylic alcohols upon oxidation.

| Substrate | Product | Yield (%) | γ/α Selectivity | E/Z Ratio |

|---|---|---|---|---|

| (E)-Cinnamyl carbonate | γ-Borylated cinnamyl derivative | 85 | >98/2 | >98/2 |

| (E)-Hex-2-en-1-yl carbonate | γ-Borylated hexenyl derivative | 83 | >98/2 | >98/2 |

| Geranyl carbonate | γ-Borylated geranyl derivative | 78 | 96/4 | >98/2 |

Organocatalytic Approaches to Enantiopure Cyclic Alkynols

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of metal catalysts. umb.edu This field has become a powerful tool for the synthesis of enantiopure compounds. umb.eduscienceopen.com For the synthesis of chiral cyclic alcohols, organocatalytic methods often involve the asymmetric functionalization of a prochiral precursor.

A prominent strategy is the enantioselective epoxidation or aziridination of cyclic enones, followed by a Wharton reaction sequence. pnas.org This one-pot protocol can produce optically active allylic alcohols and amines with excellent enantioselectivities (up to 99% ee). pnas.org Chiral diphenylprolinol silyl (B83357) ethers are highly effective catalysts for these transformations. scienceopen.com The reaction is robust, tolerating substitutions on the enone ring and allowing for the creation of quaternary stereocenters with high enantio-control. pnas.org

Another approach involves the organocatalytic asymmetric Michael addition to α,β-unsaturated aldehydes, which can be used to construct complex chiral molecules. organic-chemistry.org These reactions can create multiple stereocenters in a single step with high diastereoselectivity and enantioselectivity. organic-chemistry.org While not directly producing cyclic alkynols, these methods generate chiral building blocks that can be further elaborated. The development of chiral phosphoric acids has also expanded the scope of organocatalysis, enabling reactions like enantioselective dearomatization of indoles via (3+2) cyclization with azoalkenes, producing complex polycyclic structures with high enantioselectivity (90-99% ee). beilstein-journals.orgmdpi.com These strategies highlight the potential of organocatalysis to create the chiral center of molecules like this compound from acyclic or simpler cyclic precursors.

| Enone Substrate | Product Type | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Cyclohex-2-en-1-one | Allylic Amine | 56 | 96 |

| Cyclohept-2-en-1-one | Allylic Amine | 48 | 98 |

| 4,4-Dimethylcyclohex-2-en-1-one | Allylic Amine | 61 | 99 |

| (E)-Chalcone | Allylic Amine | 52 | 97 |

Chiral Auxiliary-Mediated Transformations for Absolute Stereocontrol

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of subsequent reactions. wikipedia.org This strategy is a cornerstone of asymmetric synthesis and is highly effective for establishing absolute stereocontrol. wikipedia.org A typical sequence involves attaching the auxiliary, performing the diastereoselective reaction, and then cleaving the auxiliary to reveal the enantiomerically enriched product. wikiwand.com

Oxazolidinones, often called Evans auxiliaries, are widely used for stereoselective aldol (B89426), alkylation, and Diels-Alder reactions. youtube.com By attaching an oxazolidinone to a carboxylic acid derivative, the chiral environment created by the auxiliary directs the approach of electrophiles, leading to high diastereoselectivity. blogspot.com This method has been instrumental in the synthesis of complex natural products, setting multiple stereocenters with high precision. wikiwand.com

Other notable auxiliaries include pseudoephedrine and pseudoephenamine, which are effective for the asymmetric alkylation of enolates to produce optically active carboxylic acids and amino acids. Camphorsultams and SAMP/RAMP hydrazines are also powerful auxiliaries for various transformations. For reactions involving oxidative cyclization, auxiliaries like trans-2-tritylcyclohexanol (TTC) have been shown to be highly effective controllers, achieving high diastereoselectivity (dr ~97:3) in permanganate-mediated reactions. nih.gov The choice of auxiliary is critical and depends on the specific transformation, but their application provides a reliable and predictable method for controlling the absolute stereochemistry required for the synthesis of this compound.

| Auxiliary Type | Reaction Type | Substrate | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| Oxazolidinone (Evans) | Aldol Reaction | Propionyl imide + Benzaldehyde | >99:1 |

| Oxazolidinone (Evans) | Alkylation | Propionyl imide + Benzyl bromide | 98:2 |

| trans-2-Phenylcyclohexanol | Ene Reaction | Glyoxylate ester + Alkene | 10:1 |

| Pseudoephedrine | Alkylation | Glycinamide enolate + Alkyl halide | >95:5 |

Ring-Closing Methodologies for Medium-Ring Alkynols

The construction of medium-sized rings is notoriously difficult due to unfavorable transannular strain and torsional strain. nih.gov Direct intramolecular cyclization often suffers from low yields, necessitating specialized strategies to form the 10-membered ring of this compound.

Intramolecular Cyclization of Alkyne-Alcohol Precursors

Intramolecular cyclization involves the formation of a ring from a single linear precursor molecule containing all the necessary atoms. For cyclic alkynols, this typically involves a precursor with a terminal alkyne and a nucleophilic group, such as a hydroxyl group. Transition-metal catalysis is often employed to facilitate these challenging ring closures. mdpi.com

Gold(I) catalysts are particularly effective at activating alkynes toward nucleophilic attack. mdpi.comnih.gov For example, gold-catalyzed 8-endo-dig cyclizations have been used to synthesize eight-membered benzoxocines. mdpi.com Similarly, palladium-catalyzed domino reactions involving intramolecular N-arylation and C-H activation have successfully produced 8- to 13-membered N-polyheterocycles. mdpi.com While these examples form heteroatom-containing rings, the principles can be extended to carbocycles. The key challenge is overcoming the high activation barrier for forming medium-sized rings. Strategies often rely on carefully designed substrates that pre-organize for cyclization or on highly active catalytic systems. gatech.edu

Macrocyclization and Medium-Ring Formation Strategies

Given the difficulties of direct cyclization, alternative strategies such as ring expansion have gained prominence for accessing medium-sized rings. rsc.org These methods bypass the entropically disfavored end-to-end cyclization of a long linear chain by starting with a smaller, more easily formed ring. rsc.org

Cascade ring expansion reactions offer an elegant solution to the synthesis of medium-sized rings and macrocycles without requiring high-dilution conditions. rsc.orgwhiterose.ac.uk These reactions proceed through a sequence where a small ring is formed and then undergoes one or more ring expansion steps to arrive at the larger target ring. nih.gov This approach is kinetically more favorable than direct macrocyclization. rsc.org

One such strategy is the cyclization/ring expansion (CRE) cascade. In this method, a linear precursor is activated and cyclizes via an internal nucleophile to form a reactive intermediate, which then undergoes an in situ ring expansion. nih.gov This has been used to form various 8- and 9-membered lactams and lactones in high yields. nih.gov Another powerful variant is the conjugate addition/ring expansion (CARE) cascade, which can be performed iteratively to "grow" rings by incorporating varied functional groups in each expansion step. nih.gov These methods provide a practical pathway to medium-sized rings that are otherwise difficult to access, representing a viable strategy for constructing the cyclodecynol core. rsc.orgnih.gov The thermodynamic driving force for the expansion is a critical design element for these reactions to be successful. rsc.org

Oxidative Cleavage-Ring Expansion Chemistry

Oxidative cleavage followed by ring expansion is a powerful strategy for the synthesis of cyclic compounds. This method typically involves the cleavage of a carbon-carbon bond in a smaller ring system to generate a linear intermediate, which then undergoes intramolecular cyclization to form a larger ring. masterorganicchemistry.comarkat-usa.org

A common approach involves the ozonolysis of a cyclic alkene to yield a dicarbonyl compound. libretexts.orgyoutube.com This intermediate can then be subjected to an intramolecular aldol condensation or a Wittig-type reaction to construct the expanded ring. For the synthesis of a cyclodecynol, a suitable bicyclic precursor containing a double bond could be cleaved. For instance, the oxidative cleavage of a bicyclo[8.1.0]undecene derivative could theoretically lead to a 1,10-dicarbonyl intermediate, which could then be transformed into a cyclodecynone. Subsequent stereoselective reduction of the ketone and introduction of the alkyne functionality would yield the target this compound.

The choice of oxidizing agent is crucial for the success of this strategy. arkat-usa.org While ozone is widely used, other reagents such as potassium permanganate (B83412) (KMnO4) and sodium periodate (B1199274) (NaIO4) can also be employed, often in a two-step sequence involving dihydroxylation followed by cleavage. masterorganicchemistry.comlibretexts.org The reaction conditions must be carefully controlled to avoid over-oxidation and other side reactions.

Ring-Closing Metathesis (RCM) in Medium-Ring Synthesis

Ring-closing metathesis (RCM) has emerged as a versatile and powerful tool for the construction of a wide range of cyclic molecules, including medium-sized rings. wikipedia.orgorganic-chemistry.org This reaction, typically catalyzed by ruthenium or molybdenum complexes, involves the intramolecular reaction of a diene or enyne to form a cyclic olefin with the concomitant release of a small volatile molecule like ethylene. wikipedia.org

In the context of synthesizing cyclodecynol precursors, an acyclic dieneyne could be employed. For instance, a molecule containing a terminal alkyne and two terminal alkenes separated by an appropriate carbon chain could undergo RCM to form a ten-membered ring containing a double bond. Subsequent functional group manipulations, including stereoselective epoxidation and reduction, could then be used to install the desired hydroxyl group at the C1 position and introduce the triple bond at C2. The efficiency of RCM for medium-ring synthesis can be influenced by factors such as substrate conformation, catalyst choice, and reaction concentration. nih.govacs.org Modern catalysts, such as the Grubbs second and third-generation catalysts, exhibit high functional group tolerance and activity, making RCM a highly attractive strategy for complex molecule synthesis. organic-chemistry.orgthieme-connect.de

| Catalyst Generation | Key Features | Application in Medium-Ring Synthesis |

| Grubbs First Generation | Ruthenium-based, good activity for terminal alkenes. | Effective for less sterically hindered substrates. |

| Grubbs Second Generation | Increased activity and stability, broader substrate scope. | Widely used for the synthesis of 7- to 12-membered rings. |

| Hoveyda-Grubbs Catalysts | Chelating benzylidene ether ligand, enhanced stability and recyclability. | Useful for challenging RCM reactions and improving E/Z selectivity. |

| Schrock Catalysts | Molybdenum- or tungsten-based, highly active. | Particularly effective for sterically demanding and electron-deficient alkenes. |

Electrophilic Cyclization Strategies Involving Alkynes

Electrophilic cyclization of alkynes provides a direct and efficient route to various carbocyclic and heterocyclic systems. nih.govrsc.org This strategy involves the activation of the alkyne triple bond by an electrophile, followed by an intramolecular nucleophilic attack to form the cyclic product. chim.it

For the synthesis of a cyclodecynol derivative, a linear precursor containing an alkyne and a nucleophilic group, such as a hydroxyl or a protected amine, could be utilized. Treatment with an electrophilic reagent, such as iodine (I2), N-bromosuccinimide (NBS), or a mercury(II) salt, would trigger the cyclization cascade. nih.govbeilstein-journals.org The regioselectivity of the cyclization is governed by Baldwin's rules and the nature of the tether connecting the alkyne and the nucleophile. acs.org For example, an appropriately substituted dec-9-yn-1-ol could undergo an endo-dig cyclization to furnish a ten-membered ring. The resulting vinyl halide or organomercurial intermediate can be further functionalized to introduce the desired stereochemistry at C1.

| Electrophile | Nucleophile | Ring Size | Product Type |

| I2 | Hydroxyl | 5-7 | Iodinated cyclic ether |

| NBS | Carboxylic Acid | 5-6 | Bromo-lactone |

| PhSeCl | Amine | 5-7 | Phenylselenyl-substituted cyclic amine |

| Hg(OTf)2 | Thiol | 6 | Vinyl mercury-containing cyclic sulfide |

Multi-Component and Domino Reactions in Cyclodecynol Synthesis

Multi-component reactions (MCRs) and domino (or cascade) reactions offer significant advantages in terms of efficiency and atom economy by combining multiple bond-forming events in a single synthetic operation. acsgcipr.orgresearchgate.netnih.gove-bookshelf.de These strategies are particularly valuable for the rapid construction of complex molecular scaffolds from simple starting materials. nih.govorganic-chemistry.orgnih.govnih.govutexas.edu

Sequential Bimetallic Catalytic Alkynylation/Cyclotrimerization Processes

Bimetallic catalysis, where two different metal catalysts work in concert or sequentially, can enable unique and powerful transformations. mdpi.comelsevierpure.comfigshare.comresearchgate.net A hypothetical sequential bimetallic process for the synthesis of a complex cyclodecynol precursor could involve an initial alkynylation reaction catalyzed by one metal, followed by a cyclotrimerization reaction catalyzed by a second metal.

For instance, an iron(III)-catalyzed alkynylation of a suitable electrophile could be followed by a rhodium(I)-catalyzed [2+2+2] cycloaddition. mdpi.com While this specific sequence is often used for constructing aromatic rings, the principles could be adapted. A more relevant hypothetical approach for a ten-membered ring might involve a palladium-catalyzed cross-coupling to assemble a linear triyne, followed by a nickel- or cobalt-catalyzed cyclotrimerization under high dilution to favor intramolecular cyclization, forming a bicyclic system that could be further elaborated to this compound.

Cascade Carbon-Carbon and Carbon-Oxygen Bond-Forming Events of Alkynes

Cascade reactions involving alkynes can rapidly generate molecular complexity by forming multiple carbon-carbon and carbon-oxygen bonds in a single, orchestrated sequence. researchgate.netuliege.bemdpi.comacs.org A silver-catalyzed cascade conversion of alkyne-1,n-diols with carbon dioxide has been developed to form keto-functionalized cyclic carbonates. acs.org This methodology highlights the potential for creating complex cyclic structures through carefully designed cascade processes.

In a potential application towards a cyclodecynol, a linear substrate containing multiple alkyne and hydroxyl functionalities could be designed. Upon treatment with a suitable catalyst, such as a palladium or silver salt, a cascade of intramolecular carbopalladation or oxy-metallation events could be initiated, leading to the formation of the ten-membered ring with the desired oxygen functionality. The stereochemical outcome of such cascades can often be controlled by the substrate's inherent stereochemistry or by the use of chiral ligands on the metal catalyst.

Combined Allylic Azide (B81097) Rearrangement and Intramolecular Reactions

The Winstein rearrangement of allylic azides, a acs.orgacs.org-sigmatropic rearrangement, allows for the equilibration of isomeric allylic azides. acs.orgnih.govnih.gov This process can be coupled with a subsequent intramolecular reaction to achieve stereoselective synthesis. acs.orgresearchgate.net For example, an equilibrating mixture of allylic azides can selectively participate in an intramolecular Schmidt reaction or a Huisgen cycloaddition. acs.orgacs.orgnih.gov

A synthetic strategy for a precursor to this compound could involve an acyclic substrate containing both an allylic azide and an alkyne. Under thermal or copper(I)-catalyzed conditions, the allylic azide could rearrange to a less stable but more reactive isomer that then undergoes a rapid intramolecular [3+2] cycloaddition with the alkyne. This would form a strained, bicyclic triazole intermediate. Subsequent cleavage of the triazole ring and functional group manipulation could then lead to the desired ten-membered carbocycle with the requisite stereochemistry. The conditions of the reaction can influence the product outcome; thermal conditions may favor one cycloadduct, while catalyzed reactions could lead to different isomers or even macrocyclic dimers. acs.orgnih.gov

Strategic Utilization of Alkynes as Synthons in Cyclic Alcohol Synthesis

Alkynes are powerful building blocks in organic synthesis due to their linear geometry and the high electron density of the carbon-carbon triple bond. acs.orgresearchgate.net This inherent reactivity allows them to participate in a wide array of transformations, including cyclization reactions to form cyclic alcohols. semanticscholar.org The activation of the alkyne is a critical step, rendering it susceptible to nucleophilic attack or enabling its participation in metal-catalyzed ring-forming processes. rsc.org

Controlling the regioselectivity of cyclization is paramount in synthesizing specific isomers of cyclic alkynols. This is typically achieved by activating the alkyne moiety, either directly through interaction with a catalyst or indirectly by activating a tethered functional group that initiates the ring closure.

Boron trifluoride diethyl etherate (BF₃·OEt₂) has proven to be a powerful and versatile mediator for the cyclization of alkynes. rsc.org Its utility stems from its ability to function as a potent Lewis acid, activating various functional groups and making them vulnerable to nucleophilic attack by an alkyne, or activating the alkyne itself. rsc.orgelsevierpure.com This activation facilitates the efficient synthesis of a diverse range of cyclic and heterocyclic compounds. rsc.org

In the context of forming cyclic alcohols, BF₃·OEt₂ can catalyze intramolecular cyclization of substrates containing both an alkyne and a functional group like an acetal. elsevierpure.com The reaction can proceed through two distinct mechanistic pathways depending on the substrate and the Lewis acid's properties: π-activation or σ-activation. In π-activation, the Lewis acid coordinates directly to the alkyne, increasing its electrophilicity and preparing it for nucleophilic attack. In σ-activation, the Lewis acid activates another functional group within the molecule, such as an acetal, which then initiates the cyclization cascade onto the alkyne. elsevierpure.com

For instance, the BF₃·OEt₂-catalyzed intramolecular fluorocarbamoylation of alkyne-tethered carbamoyl (B1232498) fluorides demonstrates its dual role. The catalyst acts as both a Lewis acid activator and a fluoride (B91410) source, enabling the formal insertion of the alkyne into a strong carbon-fluoride bond through a halide recycling mechanism. yorku.ca This process involves a turnover-limiting cyclization step, highlighting the catalyst's crucial role in promoting the ring formation. yorku.ca

Table 1: Examples of BF₃·OEt₂-Mediated Alkyne Cyclization

| Starting Material | Product Type | Role of BF₃·OEt₂ | Ref. |

| Alkyne-tethered carbamoyl fluorides | 3-(fluoromethylene)oxindoles | Lewis acid activation, Halide recycling | yorku.ca |

| Alkynyl cyclic acetals | Phenanthrene derivatives | π-activation or σ-activation of acetal | elsevierpure.com |

| Diarylacetylenes | Polycyclic products | Metal-free cyclization mediation | rsc.org |

Transition metal catalysts offer a powerful alternative for the activation of carbon-carbon triple bonds, enabling a wide range of synthetic transformations. rsc.orgresearchgate.net These catalysts can activate alkynes toward nucleophilic attack or facilitate C-C bond formation through various mechanisms, including oxidative coupling and C-H activation. researchgate.netnih.gov The choice of metal and ligands is crucial for controlling the reaction's outcome and stereoselectivity.

Silver-based catalysts, for example, are known for their specific "alkynophilicity," allowing them to activate C≡C bonds in propargylic alcohols to accelerate conversions. semanticscholar.org In the intramolecular cyclization of alkynyl cyclic acetals, silver triflate (AgOTf) has been shown to effectively catalyze the reaction via a π-activation pathway, complementing the σ-activation often seen with BF₃·OEt₂. elsevierpure.com

Palladium and rhodium complexes are also widely used. nih.gov For example, nickel-catalyzed intermolecular cyclization of benzocyclobutenones with alkynes and rhodium-catalyzed intramolecular annulation of benzocyclobutenols with alkynes have been developed as effective C-C bond activation strategies. nih.gov These methods demonstrate the potential of transition metals to mediate complex ring-forming reactions involving alkynes, providing access to intricate molecular skeletons. rsc.orgnih.gov

Table 2: Transition Metal Catalysts in Alkyne Cyclization

| Catalyst System | Substrate Type | Transformation | Mechanism Highlight | Ref. |

| Silver Triflate (AgOTf) | Alkynyl cyclic acetals | Intramolecular cyclization | π-activation of alkyne | elsevierpure.com |

| Silver-based catalysts | Propargylic alcohols | General conversion | Specific alkynophilicity | semanticscholar.org |

| Nickel catalysts | Benzocyclobutenones and alkynes | Intermolecular cyclization | C-C bond cleavage/formation | nih.gov |

| Rhodium catalysts | Benzocyclobutenols and alkynes | Intramolecular annulation | C-C bond activation | nih.gov |

The hydroxyl group in cyclic alkynols is not merely a passive functionality resulting from cyclization; it is a key reactive center that can be exploited in subsequent transformations. libretexts.org Its presence allows for directed functionalizations of the cyclic scaffold and can also participate directly in further ring-forming reactions. youtube.com

The hydroxyl group is an excellent directing group in organic synthesis. researchgate.net It can coordinate to a metal catalyst, bringing it into close proximity with adjacent C-H or C-C bonds and enabling site-selective functionalization. nih.govrsc.org This strategy is particularly valuable for modifying complex molecules where multiple reactive sites exist.

In palladium-catalyzed cross-coupling reactions, a hydroxyl group positioned β to a pinacol (B44631) boronate can direct the reaction, likely through the formation of a transient palladium alkoxide. nih.gov This "hydroxyl-directed" approach can control the reaction site in substrates with multiple boronate groups and can activate otherwise unreactive boronates for C-C bond formation. nih.gov This principle allows for the regioselective and stereoretentive functionalization of molecules based on the position of the hydroxyl group.

This directing capability has been leveraged in various transformations, including C-H activation. While alcohols have traditionally been challenging directing groups due to their low affinity for late transition metals, new ligands have been developed that enable alcohol-directed arylation of C(sp³)–H bonds. researchgate.net This allows for the modification of carbon skeletons at positions that would be difficult to access through conventional methods.

The oxygen atom of the hydroxyl group, with its lone pairs of electrons, is inherently nucleophilic. youtube.com In cyclic alkynols, this nucleophilicity can be harnessed to perform intramolecular attacks on the tethered alkyne moiety, leading to the formation of cyclic ethers. acs.orgresearchgate.net

This transformation, often referred to as a hydroxyl-yne reaction, is a type of nucleophilic conjugate addition. nih.gov For the reaction to proceed efficiently, either the hydroxyl group must be made more nucleophilic (e.g., by deprotonation with a base) or the alkyne must be "activated" with an electron-withdrawing group, making it more electrophilic. acs.orgbham.ac.uk Alkynes conjugated with carbonyl groups (ynones) or esters (propiolates) are particularly effective Michael acceptors for such intramolecular additions. researchgate.net The efficiency and outcome of these conjugate additions are highly dependent on the specific reaction conditions. nih.gov This methodology provides a powerful route for constructing oxygen-containing bicyclic or polycyclic systems from cyclic alkynol precursors.

Reactivity and Transformations of the Hydroxyl Group in Cyclic Alkynols

Synthesis of Related Cyclodecynol Isomers and Structural Analogs

The synthesis of cyclodecynol isomers and their structural analogs presents a formidable challenge in organic chemistry, primarily due to the conformational complexities and transannular strain inherent in medium-sized rings. Over the years, chemists have devised a range of innovative strategies to construct these ten-membered cyclic alkynols, which are valuable intermediates in the synthesis of various natural products and other biologically active molecules. Key methodologies include intramolecular cyclization reactions, such as the Nozaki-Hiyama-Kishi (NHK) reaction and Nicholas reaction, as well as ring-closing metathesis (RCM). These approaches offer distinct advantages in terms of efficiency, stereocontrol, and functional group tolerance.

One notable strategy for the formation of ten-membered rings containing an alkyne functionality is the Nicholas reaction. This reaction involves the cobalt-mediated cyclization of an acetylenic aldehyde with a nucleophile. For instance, the intramolecular Nicholas reaction has been successfully employed in the synthesis of 10-membered benzothiophene-fused heterocyclic enediynes. This method demonstrates the feasibility of constructing such ring systems, which can subsequently be transformed into the desired cyclodecynol derivatives.

The Nozaki-Hiyama-Kishi (NHK) reaction is another powerful tool for the synthesis of medium-sized rings, including those containing a hydroxyl group. nih.govillinois.eduwikipedia.org This chromium(II)-mediated coupling of an aldehyde with a vinyl or allyl halide has been widely applied in the total synthesis of complex natural products. nih.govillinois.edu The intramolecular version of the NHK reaction is particularly well-suited for macrocyclization, offering high levels of chemoselectivity and diastereoselectivity. nih.gov The success of the NHK reaction often depends on the specific substrate and reaction conditions, including the choice of solvent and the presence of catalytic amounts of nickel(II) chloride. wikipedia.org

Ring-closing metathesis (RCM) has emerged as a versatile and powerful method for the synthesis of a wide variety of unsaturated cyclic compounds, including macrocycles. wikipedia.orgnih.gov This reaction, typically catalyzed by ruthenium or molybdenum complexes, involves the intramolecular reaction of a diene or enyne to form a cyclic olefin or enyne, respectively, with the liberation of a small volatile molecule like ethylene. RCM has been successfully applied to the synthesis of 5- to 30-membered rings and is tolerant of a wide range of functional groups. wikipedia.org In the context of cyclodecynol synthesis, RCM of an appropriate dienyne precursor could provide a cyclodecenyne, which can then be selectively reduced to the corresponding cyclodecynol.

The following table summarizes selected examples of the synthesis of cyclodecynol isomers and related structural analogs, highlighting the diversity of synthetic approaches and the key parameters influencing the outcome of these reactions.

| Entry | Product | Synthetic Method | Key Reagents and Conditions | Yield (%) | Diastereoselectivity | Reference |

|---|---|---|---|---|---|---|

| 1 | 10-Membered Benzothiophene-fused Oxaenediyne | Intramolecular Nicholas Reaction | Co2(CO)8, CH2Cl2; then BF3·OEt2 | Variable | Not Reported | nih.gov |

| 2 | Macrocyclic Homoallylic Alcohol | Intramolecular Nozaki-Hiyama-Kishi Reaction | CrCl2, NiCl2 (cat.), DMF | 74 | 15:1 | illinois.edu |

| 3 | 12-Membered Cyclophane | Ring-Closing Metathesis | Grubbs II catalyst, CH2Cl2, reflux | High | Not Applicable | wikipedia.org |

| 4 | Macrocyclic Lactone | Intramolecular Nozaki-Hiyama-Kishi Reaction | CrCl2, NiCl2 (cat.), DMF, rt | 61 | Single Diastereomer | nih.gov |

Mechanistic Investigations and Stereochemical Control in Cyclic Alkynol Formation

Elucidation of Mechanistic Pathways for Alkyne Cyclization Reactions

The cyclization of alkynes can proceed through several distinct mechanistic pathways, often influenced by the choice of catalyst and reaction conditions. These pathways include metal-catalyzed cycloisomerizations, carbocation-mediated cyclizations, and electrophilic cyclizations.

Metal-catalyzed cycloisomerizations of alkynols are powerful methods for constructing cyclic ethers. Ruthenium, in particular, has been a prominent catalyst in these transformations. rsc.orgsioc.ac.cnorganic-chemistry.orgrsc.org The mechanism often involves the formation of a metal-vinylidene intermediate. This process begins with the coordination of the terminal alkyne to the metal center, followed by a 1,2-hydride shift to form the electrophilic metal-vinylidene species. nih.govwikipedia.org This intermediate is then susceptible to intramolecular attack by the tethered hydroxyl group, leading to the cyclized product. nih.gov The regioselectivity of this attack, whether it results in an endo or exo cyclization, is a critical aspect of these reactions.

However, recent studies have brought to light "non-vinylidene" pathways in metal-catalyzed alkyne activations. researchgate.net In these mechanisms, the cyclization may proceed through direct nucleophilic attack on the metal-activated alkyne without the formation of a distinct vinylidene intermediate. nih.gov The choice between a vinylidene and a non-vinylidene pathway can often be tuned by factors such as the electronic properties of the metal catalyst, the nature of the ligands, and the reaction conditions. researchgate.net For instance, computational studies on gold-catalyzed cycloisomerizations have suggested that a direct 5-endo-dig cyclization to form a vinyl-gold species, followed by protonation, can be a more favorable pathway than the traditional alkyne-vinylidene isomerization route. nih.gov

The table below summarizes key aspects of vinylidene versus non-vinylidene pathways:

| Mechanistic Feature | Vinylidene Pathway | Non-Vinylidene Pathway |

| Key Intermediate | Metal-vinylidene complex nih.gov | Metal-activated alkyne complex nih.gov |

| Initiating Step | 1,2-hydride shift from the alkyne to the metal wikipedia.org | Direct nucleophilic attack on the coordinated alkyne nih.gov |

| Common Catalysts | Ruthenium, Rhodium sioc.ac.cnwikipedia.org | Gold, Platinum nih.gov |

| Influencing Factors | Metal catalyst, ligands, alkyne substituents nih.govwikipedia.org | Reaction temperature, substrate, solvent polarity researchgate.net |

Carbocation-mediated cyclizations offer a powerful, metal-free alternative for the synthesis of cyclic structures. uomustansiriyah.edu.iqunacademy.comlibretexts.org These reactions are typically initiated by the formation of a carbocation, which can be generated from various precursors, including alcohols, alkenes, or alkynes under acidic conditions. uomustansiriyah.edu.iqunacademy.com In the context of alkynol cyclization, protonation of the alcohol followed by loss of water can generate a carbocation that is then trapped by the alkyne. Alternatively, protonation of the alkyne can lead to a vinyl cation, which is then attacked by the hydroxyl group. researchgate.net

A notable example of carbocation-mediated cyclization is the Prins reaction and its alkynyl variants. researchgate.netnih.govresearchgate.net The classic Prins reaction involves the acid-catalyzed condensation of an alkene with an aldehyde. nih.gov The alkynyl-Prins cyclization extends this concept to alkynols, where an oxocarbenium ion, generated from an aldehyde and a Lewis or Brønsted acid, is intramolecularly trapped by the alkyne. researchgate.netrsc.org This cascade can lead to the formation of complex polycyclic systems in a single step. rsc.org The stereochemical outcome of these reactions is often controlled by the formation of a chair-like transition state. nih.gov

Terpenoid cyclases in nature provide a masterclass in managing carbocation rearrangements to produce complex cyclic terpenes from simple acyclic precursors. nih.govd-nb.info These enzymes utilize a precisely folded protein environment to control the trajectory of highly reactive carbocation intermediates, guiding them through complex cyclization and rearrangement cascades. nih.gov

Electrophilic cyclization is a widely used strategy for the synthesis of functionalized heterocycles. researchgate.net In this approach, an electrophile activates the alkyne, making it susceptible to intramolecular nucleophilic attack. chim.it Iodine is a commonly employed electrophile in these reactions due to its mild nature and the synthetic versatility of the resulting iodinated products. rsc.org

The mechanism of iodocyclization typically involves the coordination of the iodine to the alkyne, forming a bridged iodonium (B1229267) ion intermediate. The tethered nucleophile, in this case, the hydroxyl group of the alkynol, then attacks this intermediate in an anti-fashion. chim.itbohrium.com The regioselectivity of the cyclization, leading to either endo or exo products, is governed by Baldwin's rules, although exceptions are known. nih.gov For instance, the iodocyclization of 2-(1-alkynyl)benzylic alcohols can yield either 6-endo-dig products (1H-isochromenes) or 5-exo-dig products ((Z)-1-(1-iodoalkylidene)-1,3-dihydroisobenzofurans), depending on the substitution pattern of the starting material. acs.orgscilit.com

The following table presents a comparative overview of iodocyclization outcomes for different substrates:

| Substrate Type | Cyclization Mode | Product Type | Reference |

| 2-(1-Alkynyl)benzylic alcohols (primary/secondary) | 6-endo-dig | 1H-Isochromenes | acs.org |

| 2-(1-Alkynyl)benzylic alcohols (tertiary) | 5-exo-dig | Dihydroisobenzofurans | acs.org |

| N,N-Dialkyl-2-(1-alkynyl)anilines | 5-exo-dig | 3-Iodoindoles | bohrium.com |

| 2-Tosylaminophenylprop-1-yn-3-ols | 6-endo-dig | 3-Iodoquinolines | scilit.com |

| Propargylic alcohols with cyclic 1,3-dicarbonyls | Varies | Fused oxa-heterocycles | rsc.org |

Understanding the selectivity of cyclization reactions often requires a detailed analysis of the transition states involved. uoi.gr Computational methods, such as Density Functional Theory (DFT), have become invaluable tools for elucidating reaction mechanisms and predicting stereochemical outcomes. nih.govnih.govclockss.org

For instance, theoretical studies on the organic base-catalyzed intramolecular cyclization of o-alkynylbenzoic acid have shown that the participation of an acidic fragment in the transition state significantly reduces the activation energy. clockss.org Furthermore, analysis of the transition state structures revealed that the preference for the 5-exo cyclization mode is due to favorable orbital interactions and charge distribution. clockss.org

In metal-catalyzed reactions, the geometry of the transition state can dictate the stereochemistry of the product. For example, in the cobalt-mediated cyclization of enediynes, the formation of a fused boat conformation in the transition state can be disfavored, leading to the selective formation of other stereoisomers. uoi.gr Computational studies on the Nazarov cyclization have shown that the electrocyclization is the rate-determining step and that the catalyst can stabilize the transition state, thereby accelerating the reaction. uab.cat

Recent advancements in computational chemistry allow for the guided discovery of reaction pathways, providing insights into complex reaction networks and identifying potential side products. rsc.org

Strategies for Absolute Stereocontrol in the Formation of (1R)-Cyclodec-2-yn-1-ol

Achieving absolute stereocontrol in the synthesis of chiral molecules like this compound is a significant challenge. This requires the use of strategies that can selectively produce one enantiomer over the other.

Diastereoselectivity, the preferential formation of one diastereomer over others, is a critical aspect of stereocontrolled synthesis. msu.edu In the context of cyclic alkynol synthesis, several strategies can be employed to enhance diastereoselectivity.

One common approach is substrate-controlled diastereoselection, where a pre-existing stereocenter in the starting material directs the stereochemical outcome of the cyclization. For example, in the synthesis of berkeleylactone F, the reaction of an alkynyl derivative with a chiral aldehyde proceeds with high diastereoselectivity, which can be rationalized using the non-chelating Felkin-Anh model. bohrium.com

Another strategy involves the use of chiral catalysts or reagents. The Sharpless asymmetric epoxidation is a classic example where a chiral tartrate ligand is used to direct the stereoselective epoxidation of an allylic alcohol. msu.edu Similar principles can be applied to cyclization reactions.

The reaction conditions can also play a crucial role in determining diastereoselectivity. For instance, in the synthesis of cyclic ketals from δ-hydroxy enones, a photochemical protocol under catalytic Brønsted acid conditions provides high diastereoselectivity. acs.org Similarly, in the synthesis of cyclic sp3-enriched cis-β-alkoxysulfonyl chlorides, the reaction is diastereospecific, leading to the formation of a single diastereomer. researchgate.net

The following table summarizes different strategies for enhancing diastereoselectivity:

| Strategy | Description | Example | Reference |

| Substrate Control | A stereocenter in the starting material directs the formation of a new stereocenter. | Synthesis of berkeleylactone F | bohrium.com |

| Reagent Control | A chiral reagent or catalyst is used to induce stereoselectivity. | Sharpless asymmetric epoxidation | msu.edu |

| Condition Control | Reaction parameters like temperature, solvent, or catalyst are optimized for diastereoselectivity. | Photochemical cyclization of δ-hydroxy enones | acs.org |

| Intramolecular Reactions | The cyclic nature of the transition state often leads to high diastereoselectivity. | Diastereoselective synthesis of cis- and trans-5-guanidino pipecolates | researchgate.net |

By carefully selecting the appropriate strategy, chemists can achieve high levels of diastereoselectivity in the synthesis of complex cyclic molecules like this compound.

Rational Design for Enantioselectivity and Chiral Induction

The rational design of chiral catalysts is a cornerstone for achieving high enantioselectivity in the synthesis of cyclic alkynols. mdpi.comdiva-portal.org This involves the use of chiral ligands or auxiliaries that create a chiral environment around the reacting species, directing the reaction towards the desired enantiomer. york.ac.uknih.gov For instance, chiral boronate esters have been successfully employed to induce enantioselectivity in reactions that form new stereogenic centers. msu.edu

The development of catalysts often involves screening a variety of chiral molecules. Commercially available, non-racemic alcohols and diamines are frequently used as building blocks for creating new chiral catalysts. mdpi.comdiva-portal.orgresearchgate.net The effectiveness of these catalysts can be optimized by modifying their structure, which in turn influences the non-bonding interactions—such as hydrogen-bonding and electrostatic interactions—that are key to achieving high selectivity. nih.gov The goal is to create a catalyst that provides a clear energetic preference for the transition state leading to one enantiomer. rsc.org

Table 1: Strategies for Enantioselective Synthesis

| Strategy | Description | Key Feature |

| Chiral Catalysts | Use of a chiral substance to control the stereochemical outcome of a reaction. mdpi.comdiva-portal.org | The catalyst creates a chiral environment that favors the formation of one enantiomer. |

| Chiral Auxiliaries | A chiral group is temporarily attached to the substrate to direct the stereochemistry of a subsequent reaction. york.ac.uk | The auxiliary is removed after the reaction, having guided the formation of the desired stereoisomer. |

| Chiral Reagents | A stoichiometric chiral reagent is used to introduce a new stereocenter. york.ac.uk | The reagent itself is chiral and transfers this property to the product. |

Influence of Substrate Design and Reaction Parameters on Regio- and Stereoselectivity

The structure of the substrate and the specific reaction conditions play a critical role in determining both the regioselectivity (where on a molecule a reaction occurs) and the stereoselectivity (which stereoisomer is formed). acs.org In the formation of cyclic compounds, the geometry of the starting material, such as the (E) or (Z) configuration of a double bond, can dictate the stereochemistry of the final product. acs.orguou.ac.in

For example, in gold(I)-catalyzed cycloisomerization reactions to form cyclic compounds, the stereochemistry of the starting enynol is often transferred with high fidelity to the product. acs.org This stereospecificity highlights the influence of the substrate's initial geometry on the stereochemical outcome. acs.org Reaction parameters such as the choice of solvent and catalyst can also significantly impact the yield and selectivity of the reaction. acs.orgresearchgate.net Non-coordinating solvents are often preferred in certain metal-catalyzed reactions to avoid inhibition of the catalyst. acs.org

The interplay between the substrate's structure and the reaction conditions allows for precise control over the formation of complex cyclic molecules. acs.orgresearchgate.net

Conformational Analysis of Cyclodecynols and Reaction Intermediates

The conformation of a molecule, which refers to the various spatial arrangements of its atoms due to bond rotations, is crucial in determining its stability and reactivity. windows.netwashington.edu This is particularly true for medium-sized rings like cyclodecane (B1584694) and its derivatives. slideshare.net

Understanding Ring Strain and Conformational Preferences in Medium-Sized Cycloalkynes

Medium-sized rings (8 to 14 atoms) present unique conformational challenges due to a combination of angle strain, torsional strain, and transannular strain (unfavorable interactions between atoms across the ring). princeton.edulibretexts.orgwikipedia.org The linear geometry of the alkyne group (sp hybridization) imposes significant constraints on a ten-membered ring. windows.net The deviation from the ideal 180° bond angle for the alkyne introduces considerable angle strain. nsf.gov

For cyclodecane, the boat-chair-boat conformation is generally the most stable, as it minimizes unfavorable transannular interactions. slideshare.netiupac.org However, the presence of the rigid alkyne group in cyclodecynols alters the conformational landscape. The ring must pucker to accommodate the linear alkyne moiety while minimizing other strains. libretexts.org The strain energies of medium-sized cycloalkynes like cyclononyne (B1203973) and cyclodecyne (B1206684) are significant, though less than that of the highly strained cyclooctyne. nsf.gov

Computational methods, such as molecular mechanics (MM2), are often used to predict the most stable conformations of these rings by calculating the energies of various possible arrangements. princeton.edu Low-temperature 13C NMR spectroscopy has also been instrumental in identifying different conformations present in solution, such as the boat-chair-boat (BCB) and twist-boat-chair-chair (TBCC) conformations of cyclodecane. researchgate.net

Table 2: Estimated Strain Energies in Cycloalkynes

| Cycloalkyne | C-C≡C Bond Angle (approx.) | Relative Strain Energy |

| Cyclooctyne | ~155° | High |

| Cyclononyne | ~165° | Moderate |

| Cyclodecyne | ~170° | Lower |

| Source: Strain energies are relative and based on deviations from linearity. nsf.gov |

Impact of Conformation on Reactivity and Stereochemical Outcome

The conformation of a cyclic molecule directly influences its reactivity and the stereochemical outcome of its reactions. spcmc.ac.inslideshare.netnumberanalytics.com The spatial arrangement of functional groups (e.g., axial vs. equatorial in cyclohexane (B81311) derivatives) can lead to significant differences in reaction rates due to steric hindrance and stereoelectronic effects. spcmc.ac.inslideshare.net

The conformation of reaction intermediates is also critical. slideshare.net In the formation of this compound, the conformation of the transition state will determine the stereochemistry of the final product. researchgate.net The "twisted and bent" structure of some cyclodecynes can influence their reactivity in reactions like the "click" reaction, where structural reorganization in the transition state can lead to enhanced reaction rates. researchgate.net The interplay between ring strain, conformational flexibility, and the electronic effects of substituents ultimately governs the chemical behavior of cyclodecynols. nsf.govresearchgate.net

Advanced Analytical Techniques in Cyclic Alkynol Research

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of enantiomers and the determination of the enantiomeric purity of chiral compounds. nih.gov For a specific enantiomer like (1R)-Cyclodec-2-yn-1-ol, HPLC is used to quantify its enantiomeric excess (ee) by separating it from its mirror image, (1S)-Cyclodec-2-yn-1-ol.

The separation is achieved using a chiral stationary phase (CSP) within the HPLC column. The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times. The choice of CSP and mobile phase is critical and often requires screening various conditions to achieve optimal separation. nih.govrsc.org The enantiomeric excess is determined by integrating the peak areas of the two separated enantiomers in the resulting chromatogram. chinesechemsoc.org While specific HPLC analytical data for this compound is not broadly published, a representative analysis can be illustrated.

Interactive Table 1: Hypothetical Chiral HPLC Data for Cyclodec-2-yn-1-ol Analysis

| Enantiomer | Retention Time (minutes) | Peak Area | Enantiomeric Excess (% ee) |

| This compound | 12.5 | 97500 | 95.0% |

| (1S)-Cyclodec-2-yn-1-ol | 14.8 | 2500 |

This table illustrates a hypothetical separation where the (R)-enantiomer elutes faster than the (S)-enantiomer. The enantiomeric excess is calculated as: ee (%) = [((Area_R - Area_S) / (Area_R + Area_S))] x 100.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete structural assignment of organic molecules. For a compound with the complexity of this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required.

1D NMR (¹H and ¹³C) provides initial information about the chemical environments of the hydrogen and carbon atoms. In a molecule like this compound, the ¹H NMR spectrum would show characteristic signals for the hydroxyl proton, the methine proton at the stereocenter (C1), and the numerous methylene (B1212753) protons of the ten-membered ring. The ¹³C NMR spectrum would confirm the presence of the alkyne carbons (typically in the range of 70-90 ppm) and the carbinol carbon (C1).

Due to the conformational flexibility of the ten-membered ring, significant signal overlap is expected in the 1D spectra. Therefore, 2D NMR techniques are essential for unambiguous assignment:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons through the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular framework, especially around non-protonated carbons like the alkyne group.

Interactive Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity / Key Correlations (in 2D NMR) |

| C1 | ~65 | ~4.2 | Multiplet; Correlates with C2, C3, C10 in HMBC |

| C2 | ~85 | - | Alkyne carbon; Correlates with H1, H4 in HMBC |

| C3 | ~88 | - | Alkyne carbon; Correlates with H1, H4, H5 in HMBC |

| C4 | ~25 | ~2.3 | Multiplet; Correlates with H5 in COSY |

| C5-C9 | ~20-35 | ~1.4-1.9 | Overlapping Multiplets |

| C10 | ~38 | ~1.6 | Multiplet; Correlates with H1 in COSY |

| OH | - | Variable | Broad Singlet |

This table presents plausible chemical shift ranges based on known values for similar functional groups. Actual values depend on solvent and conformation.

X-ray Crystallography for Definitive Absolute Configuration Determination

While NMR and HPLC can confirm the structure and enantiomeric purity, X-ray crystallography on a single crystal provides the most definitive proof of a molecule's three-dimensional structure, including its absolute configuration. anton-paar.com For this compound, this technique would unambiguously confirm the 'R' configuration at the C1 stereocenter.

The process requires growing a high-quality single crystal of the enantiomerically pure compound. weizmann.ac.il The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed. This analysis yields the precise coordinates of every atom in the unit cell, bond lengths, bond angles, and torsional angles. anton-paar.com The absolute configuration is determined through analysis of anomalous dispersion effects. researchgate.net

A study by Gerlach and Käser reported the crystal structure of a derivative of (R)-(+)-cyclodec-2-yn-1-ol, specifically its camphanic acid ester. researchgate.netiucr.org This analysis definitively established the absolute configuration of the parent alcohol. iucr.org

Interactive Table 3: Representative Crystallographic Data for a Cyclic Alkyne Derivative

| Parameter | Value |

| Chemical Formula | C₂₀H₂₈O₄ (for the camphanate ester) iucr.org |

| Crystal System | Orthorhombic iucr.org |

| Space Group | P2₁2₁2₁ iucr.org |

| a (Å) | 7.012 iucr.org |

| b (Å) | 13.931 iucr.org |

| c (Å) | 19.467 iucr.org |

| R-factor | 0.040 iucr.org |

This data is from the published crystal structure of Cyclodec-2′-ynyl (1S,1′R)-(–)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate, a derivative used to determine the configuration of (R)-cyclodec-2-yn-1-ol. iucr.org

High-Resolution Mass Spectrometry Techniques for Mechanistic Pathway Tracing (e.g., Isotopic Labeling Studies)

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of a compound's elemental composition from its exact mass. mdpi.com Beyond structural confirmation, HRMS is a vital tool for probing reaction mechanisms, often in conjunction with isotopic labeling. mdpi.comresearchgate.net

In the context of synthesizing this compound, a researcher might want to verify the origin of the oxygen atom. A mechanistic study could involve using a labeled precursor, such as water enriched with the heavy oxygen isotope ¹⁸O (H₂¹⁸O), during a hydration step.

After the synthesis, the product would be analyzed by HRMS. If the mechanism involves the incorporation of oxygen from water, the mass spectrum will show a molecular ion peak shifted by approximately 2 Da compared to the unlabeled compound. The high resolution of the instrument allows for the differentiation of this isotopically labeled product from other species with similar nominal masses. spectroscopyonline.com This provides direct evidence for the proposed reaction pathway.

Interactive Table 4: Hypothetical HRMS Data for an ¹⁸O-Labeling Study of Cyclodec-2-yn-1-ol

| Compound | Elemental Formula | Theoretical Exact Mass (m/z) | Observed Mass (m/z) |

| Unlabeled Cyclodec-2-yn-1-ol | C₁₀H₁₆O | 152.12012 | 152.12015 |

| ¹⁸O-Labeled Cyclodec-2-yn-1-ol | C₁₀H₁₆¹⁸O | 154.12450 | 154.12453 |

This table illustrates how the observed mass in an HRMS experiment would confirm the successful incorporation of an ¹⁸O atom, thereby tracing its path through the reaction mechanism.

Future Research Directions and Overarching Challenges in Cyclic Alkynol Chemistry

Development of More Efficient, Sustainable, and Scalable Synthetic Routes to Chiral Cyclic Alkynols

A primary challenge in the field is the development of synthetic routes to chiral cyclic alkynols that are not only efficient but also sustainable and scalable. Traditional methods often rely on stoichiometric reagents and harsh reaction conditions, which are not ideal for large-scale production.

Future research should focus on:

Catalytic Asymmetric Synthesis : Expanding the use of transition metal catalysts (e.g., ruthenium, rhodium, iridium) and organocatalysts to achieve high enantioselectivity in the synthesis of cyclic alkynols. rsc.orgajchem-b.com For instance, one-pot synthesis of chiral alcohols from alkynes using tandem catalysis represents a promising and practical approach. rsc.org

Biocatalysis : Utilizing enzymes, such as alcohol dehydrogenases, to perform asymmetric reductions of cyclic ynones. nih.gov Biocatalytic systems offer high enantioselectivity and operate under mild, environmentally friendly conditions, making them a green and sustainable option. nih.gov

Green Chemistry Principles : Incorporating principles of green chemistry, such as using renewable starting materials, reducing waste, and employing less hazardous solvents. The use of metallaelectro-catalyzed alkyne annulations via C-H activation is an emerging sustainable method for synthesizing complex heterocyclic compounds. rsc.org

Scalability : Developing protocols that can be readily scaled up for industrial applications. This includes moving away from protecting group strategies and minimizing purification steps. nih.govmdpi.com

Table 1: Comparison of Synthetic Strategies for Chiral Alcohols

| Strategy | Advantages | Disadvantages | Key Research Areas |

| Asymmetric Catalysis | High enantioselectivity, catalytic nature reduces waste. rsc.org | Catalyst cost and sensitivity, may require inert atmospheres. | Development of robust and recyclable catalysts. ajchem-b.com |

| Biocatalysis | High enantioselectivity, mild conditions, environmentally friendly. nih.gov | Limited substrate scope, potential for enzyme inhibition. | Enzyme engineering to broaden substrate compatibility. |

| Chiral Pool Synthesis | Readily available starting materials with defined stereochemistry. | Limited to the available chiral pool, may require lengthy synthetic sequences. | Discovery of new, versatile chiral building blocks. |

Exploration of Novel Catalytic Systems and Unprecedented Reactivity Modes for Cyclodecynol Formation

The discovery of new catalytic systems is paramount for accessing novel cyclic alkynol structures and reactivity. While significant progress has been made, there is still a need for catalysts that can achieve high selectivity and efficiency for medium-sized rings like cyclodecynol.

Future research directions include:

Cobalt Catalysis : Investigating cobalt-catalyzed [2+2+2] cycloaddition reactions for the synthesis of complex polycyclic systems containing pyridine (B92270) units. researchgate.net This could be adapted for the synthesis of functionalized cyclodecynol derivatives.

Gold and Platinum Catalysis : Exploring the unique reactivity of gold and platinum catalysts in activating alkynes for cyclization reactions. mdpi.com Gold catalysts, for example, can promote unusual cycloisomerization reactions of enynols. mdpi.com

Strained Intermediates : Harnessing the reactivity of strained cyclic alkynes and allenes, generated in situ, to construct complex polycyclic scaffolds. acs.orgsnnu.edu.cn This approach has the potential to lead to novel and efficient syntheses of cyclodecynol-based structures.

Photoredox and Electrocatalysis : Merging photoredox or electrocatalysis with transition metal catalysis to enable new, previously inaccessible transformations under mild conditions. rsc.orgfrontiersin.org

Expanding the Scope of Alkynol Functionalization and Derivatization

The hydroxyl and alkyne functionalities of (1R)-Cyclodec-2-yn-1-ol provide a rich platform for further chemical transformations. Expanding the toolbox of reactions for derivatization is crucial for accessing a wider range of structurally diverse and functionally complex molecules.

Key areas for exploration are:

Hydroxyl Group Derivatization : Developing new methods for the esterification, etherification, and conversion of the hydroxyl group into other functional groups with high stereochemical control. Derivatization is often necessary to enhance ionization efficiency for mass spectrometry analysis. ddtjournal.com

Alkyne Group Transformations : Exploring a broader range of alkyne functionalization reactions, such as cycloadditions, hydrofunctionalizations, and cross-coupling reactions. rsc.orgchinesechemsoc.orgnih.gov For example, "click" chemistry, specifically the 1,3-dipolar cycloaddition to form triazoles, offers a robust method for derivatization. researchgate.net

Cascade Reactions : Designing cascade reactions that sequentially functionalize both the hydroxyl and alkyne groups in a single pot, leading to a rapid increase in molecular complexity. chinesechemsoc.orgresearchgate.net

Polymerization : Investigating the polymerization of cyclic alkynols to create novel materials with unique properties. Recent breakthroughs in the synthesis of cyclic polymers from alkynes using tungsten catalysts could be applicable. oborolabs.comresearchgate.net

Table 2: Potential Derivatization Reactions of this compound

| Functional Group | Reaction Type | Potential Products |

| Hydroxyl | Esterification | Chiral esters |

| Etherification | Chiral ethers | |

| Oxidation | Chiral cyclodecynones | |

| Alkyne | "Click" Chemistry (Cycloaddition) | Triazole derivatives researchgate.net |

| Pauson-Khand Reaction | Bicyclic enones rsc.org | |

| Sonogashira Coupling | Aryl- or vinyl-substituted cyclodecynols | |

| Hydration | Chiral β-hydroxy ketones mdpi.com |

Integration with Flow Chemistry and Automated Synthetic Platforms

To accelerate the discovery and optimization of reactions involving cyclic alkynols, the integration of modern technologies like flow chemistry and automated synthesis is essential.

Future efforts should be directed towards:

Continuous Flow Synthesis : Developing continuous flow processes for the synthesis of this compound and its derivatives. uc.ptrsc.orgresearchgate.net Flow chemistry offers advantages in terms of safety, reproducibility, and scalability. rsc.orgsci-hub.se It allows for the safe handling of hazardous reagents and intermediates. uc.ptrsc.org

Automated Synthesis Platforms : Utilizing automated synthesizers for high-throughput screening of reaction conditions, catalysts, and substrates. google.comresearchgate.net This can significantly reduce the time required for methods development and optimization.

In-line Analysis : Integrating in-line analytical techniques (e.g., NMR, IR, MS) into flow systems for real-time reaction monitoring and optimization.

Advanced Computational Modeling for Rational Design and Optimization of Cyclic Alkynol Transformations

Computational chemistry provides a powerful tool for understanding reaction mechanisms and predicting the outcomes of chemical transformations. Applying these methods to cyclic alkynol chemistry can guide experimental work and accelerate progress.

Key areas for computational investigation include:

Mechanism Elucidation : Using Density Functional Theory (DFT) and other computational methods to study the mechanisms of key reactions, such as catalytic cyclizations and functionalizations. beilstein-journals.org

Catalyst Design : Computationally screening and designing new catalysts with improved activity and selectivity for the synthesis of chiral cyclic alkynols.

Predicting Stereoselectivity : Developing computational models to accurately predict the stereochemical outcome of asymmetric reactions, which is crucial for the synthesis of enantiomerically pure compounds like this compound.

Conformational Analysis : Modeling the conformational landscape of medium-sized rings like cyclodecynol to understand how ring strain and conformation influence reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.